

An In-Depth Technical Guide to 3-Carbamoyl-2-

methylpropanoic acid

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Compound of Interest		
Compound Name:	3-Carbamoyl-2-methylpropanoic	
	acid	
Cat. No.:	B2532179	Get Quote

This technical guide provides a comprehensive overview of **3-Carbamoyl-2-methylpropanoic acid**, including its chemical identity, physicochemical properties, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

The compound with the common name **3-Carbamoyl-2-methylpropanoic acid** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-amino-2-methyl-4-oxobutanoic acid[1]

Synonyms: A variety of synonyms and database identifiers are used to refer to this compound in chemical literature and databases. These include:

- 3-Carbamoyl-2-methylpropanoic acid[1]
- 3-carboxamido-isobutyric acid[1]
- SCHEMBL38605[1]
- CHEMBL5681887[1]



CHEMBL6042941[1]

Physicochemical Properties

The fundamental physicochemical properties of 4-amino-2-methyl-4-oxobutanoic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

Property	Value	Source
Molecular Formula	C₅H ₉ NO₃	PubChem[1]
Molecular Weight	131.13 g/mol	PubChem[1]
XLogP3	-0.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	131.058243149	PubChem[1]
Monoisotopic Mass	131.058243149	PubChem[1]
Topological Polar Surface Area	80.4 Ų	PubChem[1]
Heavy Atom Count	9	PubChem[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-amino-2-methyl-4-oxobutanoic acid is not readily available in the surveyed literature, a general synthetic approach can be proposed based on established organic chemistry principles and published methods for analogous compounds.

Proposed Synthesis of 4-amino-2-methyl-4-oxobutanoic acid:



A plausible synthetic route could involve the reaction of a suitable starting material, such as a derivative of methylsuccinic anhydride, with an ammonia source. This would introduce the carbamoyl group. Subsequent purification steps would be necessary to isolate the final product.

It is important to note that this is a generalized suggestion, and the specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized through experimental investigation.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of 4-amino-2-methyl-4-oxobutanoic acid is limited in the current scientific literature. However, a structurally similar compound, 3-Carbamoyl-3-methylpropanoic acid, has been reported to exhibit biological activity related to cellular responses to hypoxia[2].

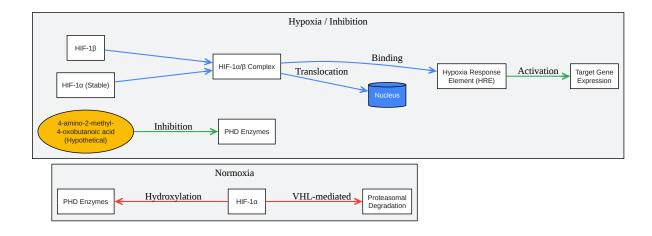
Specifically, 3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[2]. By inhibiting these enzymes, the compound can stabilize the alpha subunit of HIF (HIF- α), a key transcription factor in the cellular response to low oxygen levels. This stabilization allows HIF- α to dimerize with HIF- β , translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Given the structural similarity, it is plausible that 4-amino-2-methyl-4-oxobutanoic acid could exhibit similar inhibitory activity against PHD enzymes. However, this remains a hypothesis that requires experimental validation.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of 4-amino-2-methyl-4-oxobutanoic acid, based on the known activity of a related compound. This pathway is speculative and serves as a framework for future research.





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Caption: Hypothetical signaling pathway of 4-amino-2-methyl-4-oxobutanoic acid.

This guide provides a summary of the currently available information on 4-amino-2-methyl-4-oxobutanoic acid. Further research is required to fully elucidate its synthetic pathways, biological functions, and potential applications in drug development.

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References

1. 3-Carbamoyl-2-methylpropanoic acid | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]
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